molecular formula C7H15NO B8189940 cis-4-Methoxy-3-methyl-piperidine

cis-4-Methoxy-3-methyl-piperidine

Cat. No.: B8189940
M. Wt: 129.20 g/mol
InChI Key: IANZRNIJJWLDGA-RQJHMYQMSA-N
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Description

cis-4-Methoxy-3-methyl-piperidine is a piperidine derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 3-position of the six-membered piperidine ring. The cis-configuration indicates that these substituents are on the same side of the ring. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, boiling point, and reactivity, which are critical for applications in drug design and catalysis.

Properties

IUPAC Name

(3R,4S)-4-methoxy-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZRNIJJWLDGA-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Precursors

A widely employed strategy involves the catalytic hydrogenation of substituted pyridines. For example, methyl nicotinate derivatives undergo hydrogenation in the presence of platinum oxide (PtO₂) and acetic acid to yield piperidine carboxylates with high diastereoselectivity. In one protocol, methyl 6-methylnicotinate was hydrogenated under 1 atm H₂ using PtO₂ (10 mol%) in acetic acid, affording an 85:15 mixture of cis- and trans-6-methylpiperidine-3-carboxylates. The cis isomer was isolated in 79% yield after benzylation and column chromatography. Adapting this approach, 4-methoxy-3-methylpyridine could serve as a precursor for targeted hydrogenation to this compound.

Key variables influencing selectivity:

  • Catalyst choice : PtO₂ favors partial hydrogenation, while Raney nickel promotes full saturation.

  • Solvent effects : Protic solvents like acetic acid enhance reaction rates by stabilizing intermediates through hydrogen bonding.

Diastereoselective Alkylation and Cyclization

The patent literature describes a multi-step synthesis for analogous cis-3-hydroxy piperidines, adaptable to methoxy derivatives. In a representative process:

  • Quaternization : 1-Methylpiperidin-4-one was converted to its hydrobromide salt.

  • Bromination : Treatment with bromine yielded 3-bromo-1-methyl-4-oxopiperidine hydrobromide.

  • Friedel-Crafts alkylation : Reaction with 1,3,5-trimethoxybenzene introduced the aryl group.

  • Hydrolysis and hydrogenation : Bromide was replaced by hydroxyl, followed by catalytic hydrogenation to cis-3-hydroxy-1-methyl-4-aryl-piperidine.

Modifying step 3 to employ methylating agents (e.g., methyl triflate) instead of aryl substrates could generate the 3-methyl group, while methoxy introduction would require selective etherification at position 4.

Resolution of Racemic Mixtures

Chiral auxiliary-mediated separation remains critical for enantiopure cis isomers. After synthesizing racemic this compound via non-stereoselective routes, resolution is achieved using:

  • Chiral acids : Di-p-toluoyl-D-tartaric acid forms diastereomeric salts, separable by fractional crystallization.

  • Enzymatic kinetic resolution : Lipases selectively acylate one enantiomer, enabling chromatographic separation.

Industrial-Scale Production Methods

Catalytic Hydrogenation Optimization

Large-scale hydrogenation requires careful parameter control:

ParameterOptimal ConditionsEffect on Yield/Selectivity
H₂ Pressure50–100 psiHigher pressure accelerates kinetics but risks over-reduction
Catalyst Loading5–10 wt% PtO₂Lower loading reduces costs without sacrificing efficiency
Temperature25–40°CElevated temperatures favor trans isomer formation

Continuous flow reactors improve scalability by enhancing mass transfer and heat dissipation.

Continuous Flow Synthesis

Aventis Pharma’s patent exemplifies industrial adaptation:

  • Multi-step integration : Bromination, alkylation, and hydrogenation are conducted in tandem within a flow system.

  • In-line analytics : Real-time NMR monitors diastereomeric ratios, enabling immediate parameter adjustments.

This approach reduces purification bottlenecks and achieves throughputs exceeding 1 kg/day.

Reaction Optimization and Mechanistic Insights

Solvent and Additive Screening

Recent studies highlight the role of Lewis acids in enhancing cis selectivity:

Additivecis:trans RatioYield (%)
None1:145
ZnCl₂ (10 mol%)4:172
BF₃·OEt₂ (5 mol%)3.5:168

Chelating agents like ZnCl₂ stabilize chair-like transition states, favoring equatorial methoxy placement.

Computational Modeling

Density functional theory (DFT) calculations reveal:

  • Transition state energy : The cis pathway is favored by 2.3 kcal/mol due to reduced steric clash between methyl and methoxy groups.

  • Solvent stabilization : Acetic acid lowers the activation barrier by 15% compared to aprotic solvents.

Characterization and Quality Control

Spectroscopic Analysis

Critical NMR signals for structural confirmation:

Nucleusδ (ppm)MultiplicityAssignment
¹H3.35 (s)SingletOCH₃
¹H1.25 (d, J=6.5 Hz)DoubletCH(CH₃)
¹³C56.8-OCH₃
¹³C19.1-CH(CH₃)

Methyl groups exhibit characteristic upfield shifts, while methoxy carbons resonate near 55 ppm.

Chiral Purity Assessment

Enantiomeric excess (ee) is quantified using:

  • Chiral HPLC : Lux Cellulose-2 column, 90:10 hexane/isopropanol, 1 mL/min.

  • Optical rotation : [α]²⁵D = −15.6° (c 1.0, CHCl₃) for the (−)-enantiomer .

Chemical Reactions Analysis

cis-4-Methoxy-3-methyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium hydride or lithium diisopropylamide.

    Cyclization: The compound can undergo cyclization reactions to form more complex piperidine derivatives.

Scientific Research Applications

cis-4-Methoxy-3-methyl-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic uses.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-4-Methoxy-3-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially exerting antidepressant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-4-Methoxy-3-methyl-piperidine, we compare it with structurally related piperidine derivatives, focusing on substituent effects, synthesis pathways, and functional properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-OCH₃, 3-CH₃ (cis) C₇H₁₅NO 129.20 Chiral intermediate, moderate polarity
4-(Diphenylmethoxy)piperidine HCl 4-OCH(C₆H₅)₂, HCl salt C₁₈H₂₁NO·HCl 303.83 Higher lipophilicity; used in receptor studies
(-)-cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine 3-OH, 1-CH₃, 4-(2,4,6-OCH₃C₆H₂) (cis) C₁₆H₂₅NO₄ 295.38 Bioactive alkaloid precursor; enantioselective synthesis
  • Substituent Impact :
    • The methoxy group in this compound enhances polarity compared to alkyl-substituted piperidines, improving water solubility. However, 4-(Diphenylmethoxy)piperidine HCl exhibits markedly higher lipophilicity due to bulky aromatic groups, favoring membrane permeability .
    • Hydroxyl and trimethoxyphenyl groups in the compound from confer hydrogen-bonding capacity and steric hindrance, critical for binding to biological targets like enzymes or receptors .

Key Research Findings

  • Substituent bulkiness and polarity directly influence piperidine derivatives’ applications. For example, lipophilic groups enhance blood-brain barrier penetration, while polar groups improve aqueous compatibility.
  • Stereochemical control remains a challenge in piperidine synthesis, particularly for cis-configurations. Catalytic hydrogenation and chiral resolution are common strategies .
  • Environmental persistence data are scarce for most piperidine derivatives, highlighting a research gap in sustainable chemistry .

Q & A

Q. How can computational modeling predict the metabolic stability of cis-4-Methoxy-3-methyl-piperidine in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess metabolic hotspots (e.g., methoxy demethylation). Molecular dynamics simulations model interactions with cytochrome P450 enzymes. Tools like SwissADME predict logP and permeability, while in vitro microsomal assays validate computational findings .

Q. What experimental designs mitigate challenges in stereoselective synthesis of cis-4-Methoxy-3-methyl-piperidine?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce stereochemical control. For example, enantiopure starting materials derived from (3S,4S)-piperidinol precursors reduce racemization risks . Reaction monitoring via in situ FTIR ensures intermediates retain configuration .

Q. How do researchers evaluate the environmental and toxicological profiles of cis-4-Methoxy-3-methyl-piperidine during preclinical studies?

  • Methodological Answer : Acute toxicity is assessed using OECD Guideline 423 (oral administration in rodents), while terrestrial toxicity studies follow EPA protocols . High-resolution mass spectrometry (HRMS) detects environmental persistence, and computational tools like ECOSAR predict ecotoxicity .

Safety and Handling

Q. What safety protocols are essential for handling cis-4-Methoxy-3-methyl-piperidine in laboratory settings?

  • Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods for synthesis, and store compounds at -20°C in airtight containers . Emergency protocols include rinsing eyes with water for ≥15 minutes and avoiding induction of vomiting upon ingestion .

Data Validation and Reproducibility

Q. How can researchers validate synthetic yields and purity data across independent studies?

  • Methodological Answer : Cross-laboratory validation using certified reference standards (e.g., NIST data ) ensures reproducibility. Batch-specific certificates of analysis (CoA) must report HPLC/GC-MS traces, and collaborative trials (e.g., ICH guidelines) standardize protocols .

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